molecular formula C14H14N2O3 B2616247 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione CAS No. 444058-30-4

5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione

Cat. No. B2616247
M. Wt: 258.277
InChI Key: YWUIFHYPUIILNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione (5-BTP) is an organic compound that has been studied for its potential applications in synthetic organic chemistry, as well as its biochemical and physiological effects. 5-BTP has been found to have a range of interesting properties, including its ability to act as a catalyst in organic synthesis, and its ability to act as a ligand in metal-catalyzed reactions. In addition, 5-BTP has been studied for its potential applications in drug development, as it has been found to be a potent inhibitor of certain enzymes, and has been shown to have anti-inflammatory and anti-cancer properties.

Scientific Research Applications

5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione has been widely studied for its potential applications in scientific research. It has been found to have a range of interesting properties, including its ability to act as a catalyst in organic synthesis, and its ability to act as a ligand in metal-catalyzed reactions. In addition, 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione has been studied for its potential applications in drug development, as it has been found to be a potent inhibitor of certain enzymes, and has been shown to have anti-inflammatory and anti-cancer properties.

Mechanism Of Action

The mechanism of action of 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione is not yet fully understood, but it is believed to involve the inhibition of certain enzymes. 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione has been found to be a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory compounds. In addition, 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione has been found to inhibit the activity of other enzymes, including protein kinase C (PKC) and phosphodiesterase (PDE).

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione have been widely studied. It has been found to have anti-inflammatory properties, and has been shown to reduce the production of pro-inflammatory compounds. In addition, 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione has been found to have anti-cancer properties, and has been shown to inhibit the growth of certain types of cancer cells. 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione has also been found to have antioxidant properties, and has been shown to protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

The advantages of using 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione in laboratory experiments include its relatively low cost and its ease of synthesis. In addition, 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione has been found to have a range of interesting properties, including its ability to act as a catalyst in organic synthesis, and its ability to act as a ligand in metal-catalyzed reactions. The main limitation of using 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione in laboratory experiments is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain types of experiments.

Future Directions

The potential future directions for 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione research include the further study of its mechanism of action, the development of more efficient synthesis methods, and the development of new applications for 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione in drug development. In addition, 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione could be further studied for its potential applications in synthetic organic chemistry, and its potential applications in biochemistry and physiology. Finally, 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione could be studied for its potential to act as an antioxidant, and for its potential to protect cells from oxidative damage.

properties

IUPAC Name

5-benzoyl-1,3,6-trimethylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-9-11(12(17)10-7-5-4-6-8-10)13(18)16(3)14(19)15(9)2/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUIFHYPUIILNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1C)C)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781793
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione

Synthesis routes and methods I

Procedure details

1,3,6-Trimethylpyrimidine-2,4(1H,3H)-dione (step 1) (5 g, 32.4 mmol) and chlorobenzene (50 mL) were charged to a 3 necked flask, and the vessel evacuated with nitrogen. Benzoyl chloride (commercial) (11.2 mL, 97 mmol) was added followed by zinc (II) chloride (5 g, 36.7 mmol) in one portion and the reaction was heated to 110° C. for 16 h. The reaction was cooled to RT then poured into water (100 mL) and EtOAc (100 mL). The layers were separated and the aqueous extracted with EtOAc (2×150 mL). The combined organics were washed with water (100 mL) and dried (Na2SO4), filtered under reduced pressure and evaporated to leave an orange solid. The solid was washed with hexane followed by hot diethyl ether, affording the product as an off white solid. The mother liquors were further purified by chromatography on silica, eluting with 10%-100% EtOAc/hexane. The title product was obtained as a pale orange solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
5 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 1,3,6-trimethyl-compound 2 (12.3 g, 80 mmol), benzoyl chloride (11.5 g, 9.5 mL, 82 mmol) and anhydrous zinc chloride (10.8 g, 79 mmol) in toluene (100 mL) was heated to reflux for 6 h. The mixture was poured over ice (200 g), and the separated toluene layer was concentrated in vacuo. The crude residue was purified by flash chromatography to yield 3 (5.8 g, 28%): mp 132-134° C.; MS (ES+) (m/z): [M+1]+ calculated for C14H15N2O3, 259.28. found 259.09. This compound matched analytical data as reported (see, e.g., Tsupak et al., Khimiya Geterotsiklicheskikh Soedinenii. 7:1096-1102 (2003)).
Name
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.8 g
Type
catalyst
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two
Name
Yield
28%

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